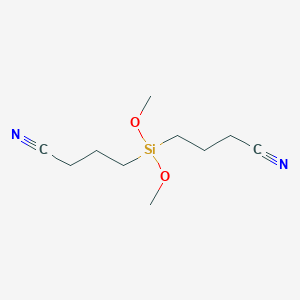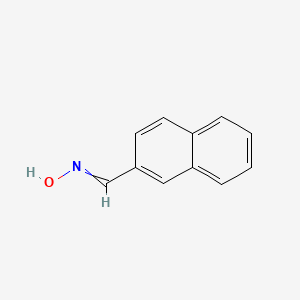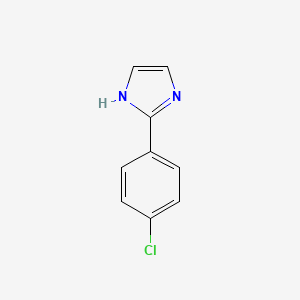
2-(4-chlorophenyl)-1H-imidazole
Vue d'ensemble
Description
2-(4-chlorophenyl)-1H-imidazole is a compound that has been used as a reactant in the preparation of isoalloxazine derivatives, which are cholinesterase inhibitors with potential use in Alzheimer therapy .
Synthesis Analysis
The synthesis of this compound involves several steps. The molecular structure of the synthesized compounds was confirmed through optimization at three DFT levels, achieving good agreement with the experimental spectra in the solid state .Molecular Structure Analysis
The molecular structure of this compound was characterized and confirmed through vibrational spectra and quantum chemical calculations . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions and reactants used. For instance, it has been used as a reactant in the preparation of isoalloxazine derivatives .Applications De Recherche Scientifique
Corrosion Inhibition :
- 2-(4-chlorophenyl)-1H-imidazole has been studied for its corrosion inhibition properties. Ouakki et al. (2019) found that derivatives of this compound, specifically 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, exhibit high inhibition efficiency on mild steel in acidic environments, potentially due to its adsorption and electrochemical properties (Ouakki et al., 2019).
Antifungal Properties :
- Research by Walker et al. (1978) highlights the antifungal properties of a derivative of this compound, which showed effectiveness against Candida albicans infections in vivo (Walker et al., 1978).
Crystal Structure and Synthesis :
- Saberi et al. (2009) and Kapoor et al. (2011) have conducted studies focusing on the synthesis and crystal structure of this compound derivatives. Their work includes the characterization of these compounds using X-ray diffraction (XRD) methods (Saberi et al., 2009) (Kapoor et al., 2011).
Molecular Interactions and Antifungal Evaluation :
- A study by Macías et al. (2018) on 4-aryl-2-methyl-1H-imidazoles, including a derivative of this compound, revealed that substituent groups influence the acid-base properties of the imidazole nucleus, impacting both crystal structure and antifungal activity (Macías et al., 2018).
Structural Analysis and Antimicrobial Agents :
- Narwal et al. (2012) synthesized and tested various imidazole derivatives, including this compound, for antimicrobial activities. Their findings contribute to the understanding of the structural basis for the biological activities of these compounds (Narwal et al., 2012).
Molecular Docking and Antifungal Activity :
- Jayasheela et al. (2018) conducted a comprehensive study on the 4-chlorophenyl derivative of 1H-imidazole, assessing its potential as an anti-Candida agent through molecular docking and vibrational analysis. This research underscores the compound's potential in developing antifungal therapies (Jayasheela et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include compounds like 2-(4-chlorophenyl)-1h-imidazole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit inflammation .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways, leading to a range of biological activities . For example, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Pharmacokinetics
It’s known that indole derivatives can have a variety of pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
It’s known that indole derivatives can have a variety of effects at the molecular and cellular level . For example, some indole derivatives have been found to inhibit inflammation and viral replication .
Action Environment
It’s known that the action of indole derivatives can be influenced by a variety of environmental factors .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCFDCKEUGZLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287657 | |
| Record name | 2-(4-chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4205-05-4 | |
| Record name | 4205-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4205-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



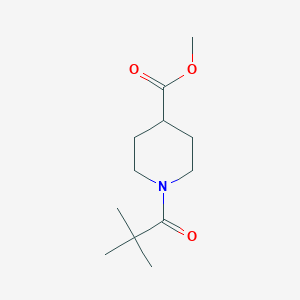
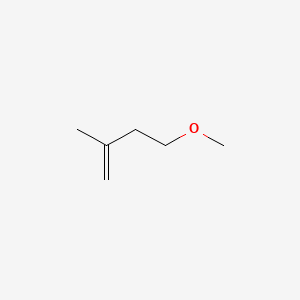
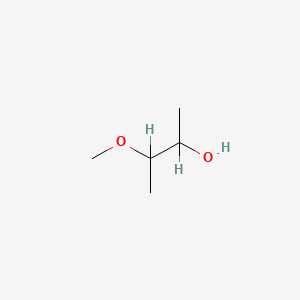
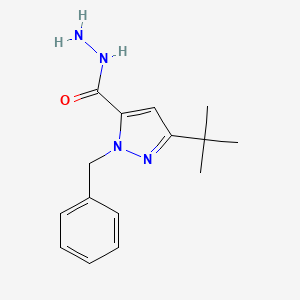

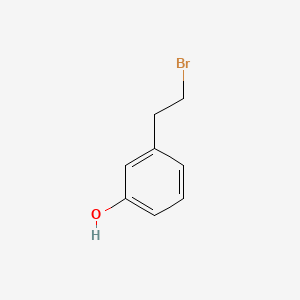
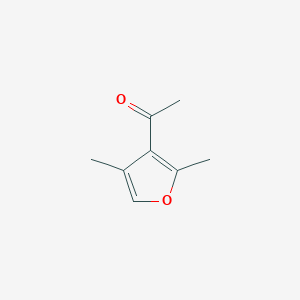
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)
